molecular formula C11H13NO4 B8028405 Ethyl 3-(3-nitrophenyl)propanoate CAS No. 7116-33-8

Ethyl 3-(3-nitrophenyl)propanoate

Cat. No. B8028405
CAS RN: 7116-33-8
M. Wt: 223.22 g/mol
InChI Key: AAOZBFMIZGCKAI-UHFFFAOYSA-N
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Description

Ethyl 3-(3-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Applications : Ethyl 3-(3-nitrophenyl)propanoate is used in the synthesis of various compounds. For example, it plays a role in the short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate through a tandem Knoevenagel condensation/alkylidene reduction process, highlighting its utility in organic synthesis and pharmaceuticals (Nagel, Radau, & Link, 2011).

  • Electroreductive Radical Cyclization : Ethyl 3-(3-nitrophenyl)propanoate is involved in electroreductive radical cyclization reactions. Such processes are significant for forming complex organic structures, contributing to advancements in organic chemistry and material science (Esteves et al., 2005).

  • Enantioselective Reduction : The compound is used in enantioselective reductions by fungi like Rhizopus species, illustrating its relevance in the field of biocatalysis and asymmetric synthesis (Salvi & Chattopadhyay, 2006).

  • Pharmaceutical Synthesis : It's also a key intermediate in the synthesis of pharmaceutical compounds like Dabigatran Etexilate, showing its importance in drug development and pharmaceutical chemistry (Huansheng, 2013).

  • Kinase Inhibitors Intermediates : The compound is used in one-pot, three-component Wittig–SNAr reactions to create intermediates for kinase inhibitors, highlighting its role in the development of new therapeutic agents (Xu et al., 2015).

  • Reductive Monoalkylation : Its use in reductive monoalkylation of nitro aryls in one-pot processes demonstrates its utility in creating complex organic molecules, which is essential in organic and medicinal chemistry (Sydnes, Kuse, & Isobe, 2008).

properties

IUPAC Name

ethyl 3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOZBFMIZGCKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479190
Record name Ethyl 3-(3-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-nitrophenyl)propanoate

CAS RN

7116-33-8
Record name Ethyl 3-(3-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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